![molecular formula C20H14BrN7O2 B2496533 5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1006000-94-7](/img/structure/B2496533.png)
5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those related to the target compound, often involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with various reactants to form substituted derivatives. For example, Miyashita et al. (1990) described the facile preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones through reactions involving sodium ethoxide in ethanol, demonstrating a general method for synthesizing this class of compounds (Miyashita et al., 1990).
Scientific Research Applications
Antiprotozoal and Antimalarial Applications
Compounds with similar structural frameworks have shown promising antiprotozoal and antimalarial activities. For instance, dicationic imidazo[1,2-a]pyridines, which share a resemblance in structural complexity, have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications of similar compounds in treating protozoal infections and malaria (Ismail et al., 2004).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives have been synthesized with notable anticancer and anti-5-lipoxygenase activities. These compounds, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were found to inhibit the growth of certain cancer cells and serve as potent anti-5-lipoxygenase agents, indicating potential applications of structurally related compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antiviral Applications
Research on heterocyclic compounds based on azo-furanone derivatives has shown significant antiviral activities against the H5N1 avian influenza virus. Such studies suggest that compounds with complex heterocyclic structures could have applications in developing antiviral medications, potentially including those targeting the influenza virus (Flefel et al., 2012).
Fungicidal Applications
The synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, highlights the potential fungicidal applications of pyrazolopyrimidine compounds. These analogues have shown a high level of fungicidal activity in assays, suggesting the possibility of using structurally similar compounds in agricultural fungicides (Huppatz, 1985).
Synthetic Methodology and Chemical Research
The chemical synthesis of complex pyrazolopyrimidine compounds has been a subject of interest in chemical research, with studies focusing on efficient synthesis methods. These methodologies can potentially be applied to the synthesis of 5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide for various applications (Morabia & Naliapara, 2014).
Future Directions
Mechanism of Action
The compound also contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-bromo-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN7O2/c1-12-9-17(25-20(29)15-7-8-16(21)30-15)28(26-12)19-14-10-24-27(18(14)22-11-23-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILCVDQSXRZVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide |
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